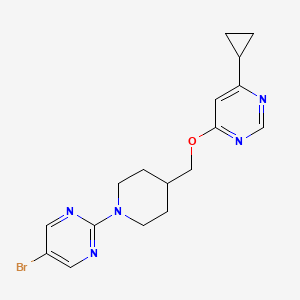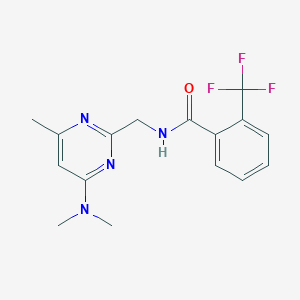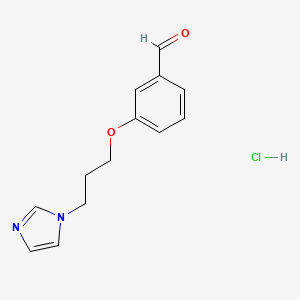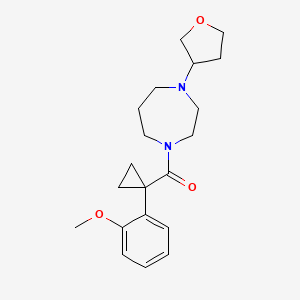
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole, also known as FPyBOD, is a heterocyclic compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a bi-1,2,4-oxadiazole derivative, which is a class of compounds known for their diverse biological activities. FPyBOD has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is not fully understood. However, studies suggest that 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In cancer cells, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole also inhibits the expression of Bcl-2, a protein that promotes cell survival. In addition, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been found to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, which are involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize, and it has shown promising results in various scientific research applications. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is also stable under physiological conditions and has low toxicity. However, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more studies are needed to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the research on 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for cancer, antimicrobial activity, and neuroprotection. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo. Overall, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has shown promising results in various scientific research applications, and further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole can be synthesized by various methods, including the reaction of 3-aminopyridine with 3-fluorobenzoyl chloride, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-aminopyridine with 3-fluorobenzaldehyde, followed by cyclization with hydrazine hydrate. These methods have been optimized to obtain high yields of 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole with good purity.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has shown promising results in various scientific research applications. In cancer therapy, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has also shown potential in antimicrobial activity by inhibiting the growth of various bacteria and fungi. In addition, 3-(3-Fluorophenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN5O2/c16-11-3-1-2-10(8-11)13-19-15(23-21-13)14-18-12(20-22-14)9-4-6-17-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDUXWXZIYCYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzenesulfonylmethyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2974352.png)




![3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2974359.png)

![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B2974361.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)
![2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2974364.png)


